molecular formula C10H8O3 B1231965 5-Methyl-8-hydroxycoumarin CAS No. 36651-81-7

5-Methyl-8-hydroxycoumarin

Cat. No.: B1231965
CAS No.: 36651-81-7
M. Wt: 176.17 g/mol
InChI Key: LFIPWJLWVGROTL-UHFFFAOYSA-N
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Description

5-Methyl-8-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused to an α-pyrone ring, with a methyl group at the 5th position and a hydroxyl group at the 8th position.

Mechanism of Action

Target of Action

5-Methyl-8-hydroxycoumarin, like other coumarins, is known to interact with various biological targets. Coumarins have been shown to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . They have been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Mode of Action

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They are involved in various metabolic pathways. For instance, the addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine . This conjugation reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver .

Pharmacokinetics

It is known that coumarins undergo metabolic transformations in the body, such as the aforementioned glucuronidation process . These transformations can affect the compound’s bioavailability.

Result of Action

Coumarins have been shown to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence behavior of coumarins can be influenced by the microenvironment’s polarity and pH

Biochemical Analysis

Biochemical Properties

5-Methyl-8-hydroxycoumarin plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the key interactions involves lipoxygenase, an enzyme that catalyzes the oxidation of fatty acids. This compound has been shown to inhibit lipoxygenase activity, thereby reducing the formation of pro-inflammatory leukotrienes . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammatory responses . By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity. For example, this compound binds to the active site of lipoxygenase, preventing the enzyme from catalyzing the oxidation of fatty acids . Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB . By inhibiting the activation of these transcription factors, this compound reduces the expression of genes involved in inflammatory responses. Moreover, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound maintains its biological activity, including its anti-inflammatory and antioxidant effects, over extended periods . In in vitro studies, the compound has been observed to exert sustained effects on cellular function, including the inhibition of inflammatory responses and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic effects but rather increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the hydroxylation and subsequent conjugation of this compound, facilitating its excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . The interactions with cytochrome P450 enzymes are crucial for the biotransformation and elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . The localization and accumulation of this compound within specific cellular compartments can influence its biological activity . For instance, the accumulation of this compound in the mitochondria can enhance its antioxidant effects by protecting mitochondrial components from oxidative damage .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can exert its biological effects . For example, the localization of this compound in the mitochondria enhances its ability to scavenge reactive oxygen species and protect mitochondrial components from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-8-hydroxycoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials would be 5-methylresorcinol and ethyl acetoacetate, with sulfuric acid as the catalyst. The reaction typically occurs at elevated temperatures to facilitate the formation of the coumarin ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using microwave or ultrasound energy, can also be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-8-hydroxycoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications in fluorescence-based studies and therapeutic research .

Properties

IUPAC Name

8-hydroxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-4-8(11)10-7(6)3-5-9(12)13-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIPWJLWVGROTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)OC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190112
Record name 5-Methyl-8-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36651-81-7
Record name 5-Methyl-8-hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036651817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-8-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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